molecular formula C10H15N3O B1467588 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1864126-92-0

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467588
CAS No.: 1864126-92-0
M. Wt: 193.25 g/mol
InChI Key: VFZHBFDXYGJYTA-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical building block of high interest in medicinal chemistry and chemical biology research. Its structure combines a 1,2,3-triazole core, known for its stability and ability to mimic amide bonds, with a reactive aldehyde functional group and a lipophilic cyclohexylmethyl substituent . The 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability and significant presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The key feature of this molecule is its aldehyde group, which enables efficient and selective one-step modification of biomolecules. Specifically, reagents based on the 1H-1,2,3-triazole-4-carbaldehyde structure have been demonstrated to achieve excellent site-specific labeling of the N-terminus of peptides and proteins under mild reaction conditions . This makes the compound a valuable tool for bioconjugation, allowing researchers to attach various functional probes such as fluorophores, biotin, or polyethylene glycol chains to proteins . The cyclohexylmethyl moiety contributes enhanced lipophilicity, which can be crucial for tuning the physicochemical properties of research compounds, potentially improving cell membrane permeability or modifying interactions with hydrophobic binding pockets in biological targets . This product is intended for research purposes as a synthetic intermediate in the development of potential pharmacologically active agents or as a reagent for protein engineering. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHBFDXYGJYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O, with a molecular weight of 193.25 g/mol. Its structure features a cyclohexylmethyl group attached to the triazole ring along with an aldehyde group at the 4-position. The unique structural properties of this compound contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method allows for the formation of the triazole ring from terminal alkynes and azides.
  • Oxidation Reactions : Subsequent steps may introduce the aldehyde functionality at the 4-position of the triazole ring .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

  • Inhibition Studies : Certain derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. Recent studies highlight:

  • Cell Line Studies : Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For example, IC50 values ranged from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

The biological effects of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It may also bind to specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals differences in biological activity based on structural variations:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundContains cyclohexylmethyl groupSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks cyclohexylmethyl groupLower anticancer activity compared to aboveReduced antimicrobial efficacy
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideContains both 4-chlorophenyl and 3-methoxybenzyl groupsSignificant anticancer activityEffective antimicrobial properties

Case Studies

Several case studies have highlighted the potential applications of triazoles in drug development:

  • Anticancer Research : A study demonstrated that a related triazole derivative induced apoptosis in cancer cells through DNA damage mechanisms without direct DNA intercalation .

Scientific Research Applications

Pharmaceutical Development

One of the most significant applications of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is in pharmaceutical development . It serves as a key intermediate in the synthesis of various pharmaceuticals, especially antifungal and antibacterial agents. The compound's structure allows for modifications that enhance the efficacy of treatments against resistant strains of pathogens. For instance:

  • Antifungal Agents : The compound has been utilized in synthesizing derivatives that exhibit potent antifungal activity against species such as Candida albicans and Aspergillus niger.
  • Antibacterial Agents : Research indicates that triazole derivatives can inhibit bacterial growth by disrupting cellular processes, making them valuable in developing new antibiotics.

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is instrumental in formulating agrochemicals. Its applications include:

  • Pesticides and Herbicides : The compound contributes to developing effective pesticides and herbicides that enhance crop yields while minimizing environmental impact. Studies have shown that triazole-based compounds can effectively control pests and weeds resistant to conventional chemicals.
  • Plant Growth Regulators : Some derivatives have been explored for their potential to act as plant growth regulators, promoting healthier growth and resistance to stress.

Material Science

In material science , this compound finds utility in enhancing the properties of various materials:

  • Polymer Formulations : It is incorporated into polymers to improve thermal stability and mechanical strength. This application is crucial in producing durable materials used in packaging, construction, and automotive industries.
  • Coatings and Adhesives : The compound's reactivity allows it to be used in creating coatings and adhesives with superior performance characteristics.

Analytical Chemistry

The role of this compound in analytical chemistry is noteworthy:

  • Reagent Applications : It acts as a reagent in various analytical techniques, facilitating the detection and quantification of other substances in complex mixtures. This capability is essential for quality control in pharmaceuticals and food products.
  • Chromatographic Techniques : The compound has been utilized in chromatographic methods for separating components in mixtures due to its unique chemical properties.

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

StudyApplicationFindings
Pharmaceutical DevelopmentDemonstrated enhanced antifungal activity when modified with specific substituents.
Agricultural ChemistryShowed significant pest control efficacy compared to traditional pesticides.
Material ScienceImproved mechanical properties of polymer composites when incorporated into formulations.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Hantzsch Reactions
Compound Reaction Time (h) Yield (%) Product Stability Reference
1-(2-Nitrophenyl)-...-carbaldehyde 2 85 High
1-Phenyl-...-carbaldehyde 3 70 Moderate
1-(Cyclohexylmethyl)-...-carbaldehyde 4 (inferred) ~60 Low (steric hindrance) Inferred

Research Findings and Challenges

  • Contradictions : Electron-withdrawing substituents enhance aldehyde reactivity in some studies but may reduce stability in polar solvents .
  • Knowledge Gaps: Limited data exist on cyclohexylmethyl derivatives, necessitating experimental validation of inferred properties.
  • Opportunities : Functionalization of the cyclohexylmethyl group (e.g., hydroxylation) could balance lipophilicity and solubility for drug design.

Preparation Methods

General Synthetic Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent and efficient method for synthesizing 1,2,3-triazole derivatives, including 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical "click chemistry" reaction.

  • Reaction Scheme: The cycloaddition occurs between an organic azide and a terminal alkyne, catalyzed by Cu(I), yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield under mild conditions.
  • Advantages: High regioselectivity, mild reaction conditions, broad substrate scope, and excellent yields (often >90%).
  • Typical Conditions: Use of Cu(I) salts (e.g., CuSO4 with sodium ascorbate), solvents like water, t-butanol, or dioxane, and room temperature to moderate heating.
  • Relevance to Target Compound: The cyclohexylmethyl azide or alkyne derivative can be used as one reactant, with an alkyne or azide functionalized with an aldehyde group for the other, enabling direct formation of the this compound scaffold.

Specific Methods for Incorporating the Aldehyde Group at C4 Position

The aldehyde substituent at the C4 position of the triazole ring can be introduced by:

Multi-Component One-Pot Synthesis

Recent advances have reported efficient one-pot, multi-component reactions for synthesizing substituted 1,2,3-triazoles with high yields and selectivity:

Method Description Key Reagents Catalyst Conditions Yield (%) References
Three-component reaction of alkynes, sodium azide, and aldehydes Terminal alkyne, NaN3, aldehyde (e.g., cyclohexylmethyl aldehyde) Cu(I) salts (e.g., CuSO4 + sodium ascorbate) Room temp to 80°C, solvents like 1,4-dioxane or t-butanol 67-95%
Cuprous oxide catalyzed one-pot synthesis using chalcones, sodium azide, and halogenated aromatics Chalcone, NaN3, halogenated aromatics Cu2O Mild heating Up to 98%

These methods enable direct assembly of N-substituted 1,2,3-triazoles with aldehyde functionalities, including cyclohexylmethyl substituents, through efficient catalytic cycles.

Alternative Metal-Free and Oxidative Cyclization Methods

  • Metal-Free Synthesis: Condensation of amines with α,α-dichlorotosyl hydrazones under mild conditions can yield 1,2,3-triazoles without metal catalysts, although this method is less common for aldehyde-substituted derivatives.
  • Oxidative Cyclization: Use of iodine catalysts and organic peroxides (e.g., terbutyl benzoate peroxide) can promote cyclization and oxidation steps to form triazoles with aldehyde groups, providing moderate to good yields.

Mechanistic Insights

  • The CuAAC mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition with the azide to form a metallated triazole intermediate, which upon protonation yields the 1,4-disubstituted triazole.
  • In multi-component reactions, aldehydes can participate directly or via in situ generated intermediates, facilitating the formation of the triazole ring with aldehyde substitution.
  • Oxidative conditions assist in aromatization and installation of the aldehyde group, often via radical or ionic intermediates.

Data Table: Summary of Preparation Methods

Preparation Method Starting Materials Catalyst Reaction Conditions Yield (%) Notes
CuAAC (classic) Cyclohexylmethyl azide + formyl alkyne Cu(I) salts Room temp to 60°C, aqueous/organic solvent 85-95 High regioselectivity, mild
One-pot three-component Terminal alkyne + NaN3 + cyclohexylmethyl aldehyde Cu(I) salts or Cu2O 40-80°C, 1-4 hrs 67-98 Efficient, high yield
Metal-free hydrazone condensation α,α-Dichlorotosyl hydrazone + amine None or I2/TBPO Mild heating 80-89 No metal, moderate yield
Oxidative cyclization Hydrazones + SeO2 or I2/TBPO Oxidants 50-110°C 79-96 Good for substituted triazoles

Research Findings and Practical Considerations

  • The CuAAC approach remains the most reliable and widely used method due to its robustness, functional group tolerance, and scalability.
  • The choice of catalyst and solvent can influence regioselectivity and yield; copper(I) sources with reducing agents (e.g., sodium ascorbate) are preferred.
  • Multi-component reactions provide rapid access to diverse substituted triazoles, including aldehyde-functionalized derivatives, with minimal purification steps.
  • Metal-free methods offer alternatives for sensitive substrates or when metal contamination is a concern but may require longer reaction times or harsher conditions.
  • Oxidative cyclization methods enable direct formation of aldehyde-substituted triazoles from hydrazone precursors, expanding synthetic versatility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position. A Vilsmeier-Haack reaction using POCl₃ and DMF is a common approach for introducing the aldehyde group . Key factors affecting yield include:

  • Temperature control (e.g., 0–5°C during formylation to minimize side reactions).
  • Solvent choice (e.g., anhydrous THF or DMF for moisture-sensitive steps).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : ¹H NMR should show characteristic peaks:
  • Aldehyde proton at δ 9.8–10.2 ppm (singlet).
  • Cyclohexylmethyl protons as a multiplet (δ 1.0–2.5 ppm) .
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å .
  • Mass spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₅N₃O (theoretical [M+H]⁺: 206.1284) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s electronic properties?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to predict frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (λmax in acetonitrile) .
  • Address discrepancies by:
  • Adjusting solvent effects in computational models (e.g., using PCM solvation).
  • Validating tautomeric forms via ¹⁵N NMR (triazole N2/N3 protonation states) .

Q. How can the compound’s reactivity be exploited to design analogs with enhanced bioactivity?

  • Methodology :

  • Aldehyde functionalization : Condense with hydrazines or amines to form Schiff bases (e.g., for antimicrobial screening) .
  • Structure-activity relationship (SAR) : Modify the cyclohexylmethyl group to assess steric effects. For example:
SubstituentBioactivity Trend (Hypothetical)
CyclohexylModerate enzyme inhibition
BenzylIncreased lipophilicity
tert-ButylReduced solubility
Data derived from analogous triazole-carbaldehyde derivatives .

Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?

  • Methodology :

  • Disorder in cyclohexyl group : Use PART instructions in SHELXL to model split positions .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Validate with ORTEP ellipsoids (WinGX suite) .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N triazole) using Mercury software .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under basic conditions?

  • Methodology :

  • Controlled degradation studies :
  • Expose the compound to NaOH (0.1–1.0 M) in ethanol/water. Monitor via HPLC at 254 nm .
  • Identify degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid) via LC-MS .
  • pH-dependent stability : Use potentiometric titration to determine pKa of the aldehyde group, correlating with stability .

Experimental Design for Novel Applications

Q. How can this compound serve as a ligand in transition-metal catalysis?

  • Methodology :

  • Complexation studies : React with Pd(OAc)₂ or CuI in DCM. Characterize via:
  • IR spectroscopy (shift in C=O stretch from ~1680 cm⁻¹ to ~1620 cm⁻¹ upon coordination) .
  • XANES/EXAFS for metal-ligand bond analysis .
  • Catalytic testing : Use in Suzuki-Miyaura coupling; compare yield with/without ligand .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

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